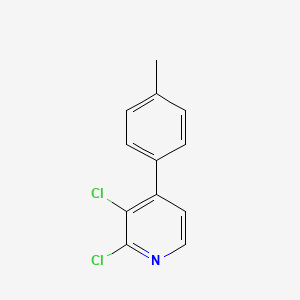









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6](I)[CH:5]=[CH:4][N:3]=1.[CH3:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([C:14]2[CH:15]=[CH:16][C:11]([CH3:10])=[CH:12][CH:13]=2)[CH:5]=[CH:4][N:3]=1 |f:2.3.4,^1:36,38,57,76|
|


|
Name
|
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1Cl)I
|
|
Name
|
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
had been consumed
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was cooled to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
water (25 mL) and EtOAc (30 mL) were added
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by automated silica gel chromatography (eluted with ethyl acetate-hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=CC(=C1Cl)C1=CC=C(C=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.64 g | |
| YIELD: CALCULATEDPERCENTYIELD | 98.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |